molecular formula C22H23N3O6S2 B2641792 (5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 875285-92-0

(5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2641792
CAS No.: 875285-92-0
M. Wt: 489.56
InChI Key: UPNLOXOBALSPNE-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic chemical hybrid incorporating distinct pharmacophoric motifs: a 5-nitrofuran moiety, a 5-arylidene-rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) core, and a morpholine-containing alkyl side chain. This molecular architecture is rationally designed for exploratory research in medicinal chemistry, particularly in the development of novel anti-infective agents. The 5-ene-thiazolidinone scaffold is a privileged structure in drug discovery, known to confer a broad spectrum of pharmacological activities. Research on analogous structures has demonstrated significant potential as antibacterial agents, especially against challenging Gram-negative pathogens like Escherichia coli and Gram-positive organisms like Staphylococcus aureus . Furthermore, the nitrofuran subgroup is a recognized bioisostere that enhances antitubercular activity, with studies showing that similar furan-thiazole hydrazone derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv, comparable to standard treatments . The inclusion of the morpholine group is a strategic modification aimed at improving the compound's pharmacokinetic profile. Morpholine is a common solubilizing moiety in medicinal chemistry that can enhance aqueous solubility and influence bioavailability, which are critical parameters for in vivo efficacy studies . The exocyclic double bond at the 5-position of the thiazolidinone ring is a critical feature for molecular recognition, often enabling effective interaction with biological targets through π-stacking and other bonding interactions, as supported by molecular docking studies on similar compounds . This product is intended for research purposes by qualified scientific personnel. It is strictly for use in laboratory investigations and is not classified as a drug, diagnostic, or cosmetic. It is not intended for human or veterinary use. Researchers are encouraged to explore its full mechanistic profile, including specific enzyme inhibition and potential applications against multidrug-resistant bacterial strains.

Properties

IUPAC Name

(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-29-15-3-5-17(18(13-15)25(27)28)19-6-4-16(31-19)14-20-21(26)24(22(32)33-20)8-2-7-23-9-11-30-12-10-23/h3-6,13-14H,2,7-12H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNLOXOBALSPNE-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCN4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCN4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolidinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The thiazolidinone ring can be opened under reductive conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary applications of thiazolidinone derivatives is in cancer treatment. The compound has been shown to inhibit cancer cell proliferation effectively. Research indicates that thiazolidinone derivatives can act as DNA-interacting agents and may also inhibit tubulin polymerization, which is crucial for cancer cell division . Specific studies have demonstrated the efficacy of related compounds against various cancer types, including breast, lung, and colon cancers .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Thiazolidinones have been reported to possess activity against a variety of pathogens, including bacteria and fungi . This is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Thiazolidinone derivatives have shown promise in reducing inflammation. The compound under discussion has been associated with decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . This property could be beneficial in conditions such as arthritis and other chronic inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications to the furan and morpholine moieties in the compound can significantly influence its biological activity. For instance, substituents on the furan ring can enhance anticancer activity by improving interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the applications of similar thiazolidinone compounds:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated inhibition of tumor growth in breast cancer models.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduced inflammation markers in animal models of arthritis.

These findings underscore the versatility of thiazolidinone derivatives in drug development.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound 4-Methoxy-2-nitrophenyl-furan; morpholinopropyl; C=S ~527.6* Not explicitly reported
(5E)-5-{[5-(4-Nitrophenyl)Furan-2-Yl]Methylidene}-4-Thioxo-1,3-Thiazolidin-2-One 4-Nitrophenyl-furan; C=S 357.3 Potential antimicrobial/anticancer activity [14]
3-(4-Chlorophenyl)-5-[(E)-3-(Furan-2-Yl)Prop-2-Enylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One 4-Chlorophenyl; furylpropenylidene; C=S 402.9 Unknown [13]
5-(Z)-[(4-Methoxyphenyl)Methylene]-3-(4-Hydroxyphenyl)-4-Thiazolidinone 4-Methoxyphenyl; 4-hydroxyphenyl; C=S 354.4 Antimicrobial [9]
5-(5-Nitrofuran-2-Yl)Thiadiazol-2-Ylimino-Thiazolidin-4-One Derivatives Nitrofuran; thiadiazole; variable aryl groups ~350–450 Antibacterial (e.g., against E. coli) [3]

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound uniquely combines a morpholinopropyl chain with a nitro-methoxy-phenyl-furan system, distinguishing it from simpler analogues like (nitrophenyl-furan) or (chlorophenyl-furan).

Nitro Group Positioning : The ortho-nitro and para-methoxy arrangement in the target compound may confer distinct electronic effects compared to para-nitro derivatives (e.g., ), influencing binding affinity .

Pharmacological and Functional Comparisons

Key Insights:

  • Antimicrobial Potential: The target compound’s nitrofuran and thiazolidinone motifs align with antibacterial agents like , though its morpholine chain may reduce cytotoxicity compared to non-polar analogues .
  • The nitro group may enhance redox cycling, potentiating oxidative stress .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro) improve membrane penetration and target engagement . Bulky substituents (e.g., morpholinopropyl) may reduce metabolic degradation but increase molecular weight, affecting bioavailability .

Biological Activity

The compound (5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Thiazolidin-4-One Derivatives: Overview

Thiazolidin-4-one derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

These compounds often serve as scaffolds for the development of novel therapeutic agents targeting various diseases .

Structure and Activity Relationship

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at different positions on the thiazolidin ring can enhance or diminish activity against specific targets. For instance:

Substituent PositionEffect on Activity
Position 2Modifications can enhance anticancer properties
Position 3Influences antimicrobial efficacy
Position 5Critical for anti-inflammatory effects

The presence of electron-withdrawing groups (e.g., nitro and methoxy) has been shown to enhance the biological activity of these compounds .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has demonstrated effectiveness against several cancer cell lines, potentially through inhibition of key signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that thiazolidin-4-one derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Thiazolidin-4-one derivatives are known to possess anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The specific compound may modulate inflammatory pathways, offering therapeutic potential in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazolidin-4-one derivatives:

  • Anticancer Study : A recent study demonstrated that specific thiazolidin-4-one derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Evaluation : In a comparative study, various thiazolidin derivatives were tested against a panel of microbial strains. The compound showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL .
  • Anti-inflammatory Research : Another study reported that certain thiazolidin derivatives significantly reduced inflammation markers in vitro and in vivo models, suggesting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolidinone derivatives with arylidene substituents, and how do they apply to this compound?

  • Answer: Thiazolidinones are typically synthesized via cyclocondensation of thiosemicarbazides with α-oxo compounds (e.g., aldehydes or ketones) in acidic media. For example, chloroacetic acid, sodium acetate, and DMF-acetic acid mixtures are used to facilitate Schiff base formation and subsequent cyclization . This compound’s morpholinylpropyl side chain may require selective alkylation or protection-deprotection strategies to avoid undesired reactivity at the sulfanylidene group.

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

  • Answer:

  • FT-IR identifies key functional groups: the thiazolidinone ring (C=O stretch ~1700–1750 cm⁻¹), nitrophenyl (asymmetric NO₂ stretch ~1520 cm⁻¹), and morpholine (C-O-C stretch ~1100 cm⁻¹) .
  • ¹H NMR resolves the Z-configuration of the methylidene group (δ ~7.5–8.5 ppm for conjugated olefinic protons) and the morpholinylpropyl chain (δ ~3.5–4.0 ppm for N-CH₂ groups) .
  • ¹³C NMR confirms the thiazolidinone carbonyl (δ ~165–175 ppm) and nitro group proximity effects on aromatic carbons .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Answer: Initial screening should include:

  • Antimicrobial assays (e.g., agar diffusion against Gram-positive/negative bacteria) due to structural similarity to nitrofuran-derived antimicrobial agents .
  • Enzyme inhibition studies (e.g., kinase or protease targets) given the thiazolidinone core’s role in modulating enzymatic activity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding modes?

  • Answer:

  • DFT calculations (B3LYP/6-31G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), revealing electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial DNA gyrase), highlighting hydrogen bonding between the morpholinyl oxygen and active-site residues .

Q. What strategies resolve contradictions in spectroscopic data vs. crystallographic results for Z/E isomerism in similar compounds?

  • Answer: Discrepancies arise from dynamic equilibria in solution (NMR) vs. static solid-state structures (X-ray). Techniques include:

  • VT-NMR (variable temperature) to detect isomerization barriers.
  • SC-XRD (single-crystal X-ray diffraction) for unambiguous configuration assignment, as demonstrated for (Z)-5-arylidene-thiazolidinones .

Q. How does the morpholinylpropyl side chain influence solubility and pharmacokinetic properties?

  • Answer: The morpholine group enhances water solubility via hydrogen bonding, while the propyl linker balances lipophilicity. Advanced studies include:

  • LogP measurements (shake-flask/HPLC) to quantify partitioning.
  • MD simulations to assess membrane permeability .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Answer: Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate polar byproducts (e.g., unreacted nitroaromatic precursors). Recrystallization from DMF-ethanol (1:3) improves purity, leveraging differential solubility of the morpholinylpropyl chain .

Q. How to analyze electronic effects of the 4-methoxy-2-nitrophenyl substituent on reaction kinetics?

  • Answer:

  • Hammett plots correlate substituent σ values with reaction rates (e.g., cyclization steps).
  • UV-Vis spectroscopy monitors charge-transfer transitions influenced by electron-withdrawing nitro groups .

Data Contradiction Analysis

Q. Why might biological activity vary between batches synthesized via the same route?

  • Answer: Potential factors include:

  • Isomeric impurities (Z vs. E configurations) undetected by routine NMR.
  • Residual solvents (DMF, acetic acid) altering assay conditions. Mitigate via rigorous HPLC purity checks (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.